molecular formula C12H10S2 B046162 Diphenyl disulfide CAS No. 882-33-7

Diphenyl disulfide

Cat. No. B046162
CAS RN: 882-33-7
M. Wt: 218.3 g/mol
InChI Key: GUUVPOWQJOLRAS-UHFFFAOYSA-N
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Patent
US05068445

Procedure details

To the same reactor, 220 g of thiophenol, 16 g of sulphur and 4 g of Amberlyst A 21 resin are added. The mixture is kept at ambient temperature while stirring. At the end of the evolution of hydrogen sulphide, the liquid is recovered. The analysis of which shows that it is wholly composed of diphenyl disulphide and excess thiophenol. The yield of diphenyl disulphide is 99% in relation to the sulphur added.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S]>>[C:1]1([S:7][S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^3:7|

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
16 g
Type
reactant
Smiles
[S]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at ambient temperature
CUSTOM
Type
CUSTOM
Details
At the end of the evolution of hydrogen sulphide, the liquid is recovered
ADDITION
Type
ADDITION
Details
added

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.